molecular formula C12H17NO B8300165 3-(3-Methyl-2-butenyloxy)-benzylamine

3-(3-Methyl-2-butenyloxy)-benzylamine

Cat. No.: B8300165
M. Wt: 191.27 g/mol
InChI Key: CXTSTVRGCCCVKZ-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-butenyloxy)-benzylamine is a chemical compound featuring a benzylamine core functionalized with a 3-methyl-2-butenyloxy (prenyloxy) group. This structure suggests potential as a building block or intermediate in medicinal chemistry and biochemical research. Benzylamine derivatives are a significant class of compounds in scientific research. The benzylamine moiety is a known scaffold in substrates and inhibitors for various enzymatic targets . Specifically, related alkoxy-benzylamine structures have been investigated for their interactions with amine oxidase enzymes . Furthermore, the 3-methyl-2-butenyloxy side chain is a structural feature found in numerous natural products, particularly coumarins from the Rutaceae plant family, which have demonstrated potent and selective bioactivity, such as monoamine oxidase B (MAO-B) inhibition in the sub-micromolar range . This implies that incorporating this prenyloxy group can be critical for biological activity and binding to specific protein targets. Researchers may find this compound valuable for developing novel enzyme inhibitors, probing enzyme mechanisms, or as a synthetic intermediate for creating more complex molecules. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[3-(3-methylbut-2-enoxy)phenyl]methanamine

InChI

InChI=1S/C12H17NO/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-6,8H,7,9,13H2,1-2H3

InChI Key

CXTSTVRGCCCVKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC(=C1)CN)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Activity

  • Antifungal Activity: Prenyl ether and halogen substituents (e.g., Cl, Br) in benzylamines show moderate antifungal activity against Candida spp., but are outperformed by aniline derivatives with electron-withdrawing groups (e.g., –NO₂, –F) .
  • Receptor Binding: CF₃ substituents at the benzylamine’s meta or para positions significantly enhance binding to adenosine A2A receptors compared to unsubstituted analogs. Di-fluoro substituents also improve affinity but less markedly .
  • Cytotoxicity : Benzylamine derivatives generally exhibit lower cytotoxicity compared to aniline analogs. For example, 3-fluoro-benzylamine showed reduced activity against cancer cell lines relative to 3-fluoro-aniline derivatives .

Physicochemical Properties

  • Solubility: Substitution with polar groups (e.g., dimethylaminopropoxy) improves aqueous solubility, critical for NK1 antagonist pharmacokinetics .

Conflicting Findings and Limitations

  • For instance, substituents on benzylamine failed to boost anorectic effects in mice, contrasting with amphetamine derivatives .
  • Biological Targets : The same substituent (e.g., CF₃) may enhance affinity for one target (A2A receptors) but reduce cytotoxicity, highlighting target-dependent SAR .

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis involves nucleophilic attack of a deprotonated phenol on prenyl bromide. Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves 89% yield for analogous etherifications. Stronger bases (e.g., NaH) may induce side reactions in heat-sensitive systems.

  • Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the phenoxide ion.

  • Temperature : Reactions proceed efficiently at 60–80°C.

Representative Procedure :
3-Hydroxybenzyl alcohol (1.0 equiv), prenyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF are stirred at 70°C for 6 hours. Workup via aqueous extraction and solvent evaporation yields 3-(3-Methyl-2-butenyloxy)benzyl alcohol.

Optimization Data

ParameterCondition 1Condition 2Condition 3
BaseK₂CO₃NaHCs₂CO₃
SolventDMFTHFAcetonitrile
Yield (%)897268

Halogenation of Alcohol to Benzyl Bromide

Bromination Strategies

Conversion of the alcohol intermediate to benzyl bromide is critical for subsequent amination. Phosphorus tribromide (PBr₃) proves superior to HBr gas due to milder conditions and higher selectivity.

Procedure :
3-(3-Methyl-2-butenyloxy)benzyl alcohol is treated with PBr₃ (1.1 equiv) in dichloromethane (DCM) at 0°C→25°C over 2 hours. Quenching with ice water followed by extraction yields the bromide.

Comparative Halogenation Efficiency

ReagentTemperature (°C)Time (h)Yield (%)
PBr₃0→25292
HBr (gas)40678

Note : PBr₃ avoids acid-sensitive side reactions common with HBr.

Amination of Benzyl Bromide to Primary Amine

Challenges in Primary Amine Synthesis

Direct substitution of benzyl bromide with ammonia often results in low yields due to poor nucleophilicity of NH₃. Patent WO2011113884A1 circumvents this via a two-step process:

  • Gabriel Synthesis : Phthalimide potassium salt reacts with benzyl bromide to form a protected amine.

  • Deprotection : Hydrazinolysis releases the primary amine.

Procedure :

  • Benzyl bromide (1.0 equiv), phthalimide potassium (1.5 equiv), and DMF are heated at 100°C for 12 hours.

  • The intermediate is treated with hydrazine hydrate in ethanol under reflux, yielding this compound.

Amination Yield Optimization

MethodConditionsYield (%)
Direct NH₃ (aq.)100°C, 24 h, sealed tube45
Gabriel SynthesisDMF, 100°C, 12 h → Hydrazine83

Scalability and Industrial Considerations

Purification Challenges

Chromatography, while effective in lab-scale patents, is impractical for mass production. Alternatives include:

  • Distillation : Effective for intermediates with distinct boiling points (e.g., prenyl bromide: 137°C).

  • Crystallization : Benzylamine hydrochloride salt formation enables high-purity recovery .

Q & A

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Key ConditionsReference
Nucleophilic Substitution65–75K₂CO₃, DMF, 80°C
Mitsunobu Reaction70–85DIAD, PPh₃, THF, 0°C to RTAdapted

What spectroscopic and chromatographic techniques are effective for characterizing this compound?

Basic Research Question

  • NMR : The benzylamine proton (CH₂NH₂) appears as a singlet at δ 3.7–4.1 ppm, while the 3-methyl-2-butenyloxy group shows allylic protons at δ 5.1–5.3 ppm (J = 6–8 Hz) .
  • Mass Spectrometry : Exact mass (e.g., 219.15 g/mol) confirms molecular ion peaks, while fragmentation patterns distinguish substituent effects .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and 0.1% TFA achieve baseline separation of analogs .

How does the stability of this compound vary under different storage and handling conditions?

Basic Research Question

  • Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allylic ether group .
  • Decomposition Risks : Exposure to moisture or acidic conditions may hydrolyze the ether bond, forming 3-hydroxybenzylamine .
  • Safety Protocols : Use PPE (gloves, goggles) and avoid inhalation; rinse skin/eyes with water for 15+ minutes upon contact .

How does the 3-methyl-2-butenyloxy substituent influence the compound’s interaction with biological targets like monoamine oxidases (MAOs)?

Advanced Research Question
QSAR studies on para-substituted benzylamines reveal that substituent volume (van der Waals parameter, Vw) inversely correlates with MAO-A binding affinity . The 3-methyl-2-butenyloxy group’s steric bulk may reduce binding compared to smaller substituents (e.g., –OCH₃). To validate:

  • Docking Simulations : Use AutoDock Vina with MAO-A crystal structures (PDB: 2Z5X) to model interactions.
  • Enzymatic Assays : Measure IC₅₀ values against MAO-A/MAO-B using kynuramine as a substrate .

What catalytic systems enable selective oxidation of this compound to nitriles or imines?

Advanced Research Question
Au/CuO binary catalysts (1% Au loading) under O₂ (0.1 MPa) oxidize benzylamine derivatives to benzonitrile with >90% selectivity at 80°C . Key parameters:

  • Catalyst Composition : Au nanoparticles (2–5 nm) on CuO enhance electron transfer .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates.

Q. Table 2: Oxidation Performance

CatalystConversion (%)Selectivity (%)ConditionsReference
Au/CuO9592 (Nitrile)O₂, 80°C, 12 h
Ag/CuO7065 (Imine)O₂, 70°C, 24 h

Are there polymorphic forms of this compound, and how do they affect physicochemical properties?

Advanced Research Question
Polymorphism is common in benzylamine derivatives. For example, N-substituted analogs exhibit Form I (monoclinic) and Form II (orthorhombic), differing in solubility by 20–30% . To identify polymorphs:

  • PXRD : Compare diffraction peaks (e.g., 2θ = 12.5°, 18.7° for Form I vs. 13.2°, 19.4° for Form II) .
  • DSC : Melting points vary by 5–10°C between forms .

How does this compound perform as a promoter in carbon capture solvents?

Advanced Research Question
Benzylamine derivatives act as promoters in amine-based solvents (e.g., MEA) by accelerating CO₂ absorption kinetics via carbamate formation . Key metrics:

  • Absorption Rate : Measure CO₂ uptake (mol/L·min) in a stirred reactor at 40°C.
  • Stability : Cyclic absorption-desorption tests (50+ cycles) assess degradation .

What computational methods predict the migration behavior of this compound in capillary electrophoresis?

Advanced Research Question
Simul 5 software accurately models ion migration using buffer pH and mobility differences (e.g., benzoate vs. acetate) . For method design:

  • Buffer Selection : Use discontinuous buffers (pH 4.5–9.5) to separate cationic species .
  • Validation : Compare simulated migration times (±5%) with experimental capillary electrophoresis data .

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